molecular formula C15H18Cl2N2O3 B5313329 (3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone

(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone

Cat. No.: B5313329
M. Wt: 345.2 g/mol
InChI Key: APCNTWSMQWPTEF-KBPBESRZSA-N
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Description

(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, a hydroxy group, and a morpholinylpyrrolidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the morpholine group, and the attachment of the dichlorophenyl group. Common reagents used in these reactions include organolithium reagents, chlorinating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The dichlorophenyl group can be reduced to form a phenyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chlorine atoms may result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and interact with various functional groups makes it a valuable tool for probing biological systems and understanding molecular mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.

Industry

In industry, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the formulation of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of (3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A simpler compound with a dichlorophenyl group and an amino group.

    Morpholine: A compound with a morpholine ring, similar to the morpholinyl group in the target compound.

    Pyrrolidine: A compound with a pyrrolidine ring, similar to the pyrrolidinyl group in the target compound.

Uniqueness

(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone is unique due to its combination of functional groups and stereochemistry. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[(3S,4S)-3-hydroxy-4-morpholin-4-ylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N2O3/c16-11-5-10(6-12(17)7-11)15(21)19-8-13(14(20)9-19)18-1-3-22-4-2-18/h5-7,13-14,20H,1-4,8-9H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCNTWSMQWPTEF-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)C(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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